3-Amino-7-methoxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The structure of this compound consists of a chromanone core with an amino group at the 3-position and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with an appropriate amine, followed by cyclization and methoxylation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-7-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The amino and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the reagents used.
Scientific Research Applications
3-Amino-7-methoxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the amino and methoxy groups but shares the core structure.
7-Methoxychroman-4-one: Similar but without the amino group.
3-Amino-4H-chromen-4-one: Similar but without the methoxy group.
Uniqueness: 3-Amino-7-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8H,5,11H2,1H3 |
InChI Key |
DXYGNPFLHYNGEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.